molecular formula C17H32O2 B14279969 7-Methylhexadec-2-enoic acid CAS No. 160017-67-4

7-Methylhexadec-2-enoic acid

Cat. No.: B14279969
CAS No.: 160017-67-4
M. Wt: 268.4 g/mol
InChI Key: CEYZVCCKOHZAPO-UHFFFAOYSA-N
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Description

7-Methylhexadec-2-enoic acid is a chemical compound that belongs to the class of carboxylic acids It is characterized by a long hydrocarbon chain with a methyl group at the 7th position and a double bond at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylhexadec-2-enoic acid can be achieved through several methods. One common approach involves the malonic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The resulting product undergoes hydrolysis and decarboxylation to yield the desired carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 7-Methylhexadec-2-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alcohols, amines, and acid chlorides are used under acidic or basic conditions.

Major Products:

    Oxidation: Ketones and aldehydes.

    Reduction: Saturated carboxylic acids.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

7-Methylhexadec-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its therapeutic potential in treating various conditions, including inflammation and metabolic disorders.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 7-Methylhexadec-2-enoic acid involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence gene expression, and participate in signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Hexadecenoic acid: Similar structure but lacks the methyl group at the 7th position.

    Octadecenoic acid: Longer hydrocarbon chain with similar functional groups.

    Hexadecanoic acid: Saturated version without the double bond.

Uniqueness: 7-Methylhexadec-2-enoic acid is unique due to the presence of both a methyl group and a double bond, which confer distinct chemical and physical properties. These structural features make it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

160017-67-4

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

7-methylhexadec-2-enoic acid

InChI

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-10-13-16(2)14-11-9-12-15-17(18)19/h12,15-16H,3-11,13-14H2,1-2H3,(H,18,19)

InChI Key

CEYZVCCKOHZAPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)CCCC=CC(=O)O

Origin of Product

United States

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